molecular formula C13H13N7O2S2 B2566107 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide CAS No. 1334375-60-8

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B2566107
CAS No.: 1334375-60-8
M. Wt: 363.41
InChI Key: RNRSTKCFKMMZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylthio group at the 5-position. The acetamide moiety is connected to a pyridazinyl ring, which is further substituted with a 1H-pyrazole ring at the 3-position and a ketone group at the 6-position. The synthesis of analogous compounds typically involves multi-step reactions, including nucleophilic substitution and coupling reactions, with characterization via NMR, IR, and mass spectrometry .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O2S2/c1-2-23-13-17-16-12(24-13)15-10(21)8-20-11(22)5-4-9(18-20)19-7-3-6-14-19/h3-7H,2,8H2,1H3,(H,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRSTKCFKMMZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide can be achieved through multi-step organic synthesis:

  • Formation of the 1,3,4-Thiadiazole Ring: : Starting with a suitable dithioamide, the 1,3,4-thiadiazole ring is synthesized through a cyclization reaction using a nitrile and a hydrazine derivative.

  • Introduction of the Ethylthio Group: : An ethylthio group is introduced into the thiadiazole ring via a nucleophilic substitution reaction.

  • Synthesis of the Pyridazine Moiety: : The pyridazine ring is prepared by cyclizing a hydrazine with an appropriate diketone.

  • Formation of the Acetamide Linker: : The final step involves connecting the two heterocyclic systems through an acetamide linkage, typically using an acid chloride or an amine coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-efficiency. Large-scale reactions might include automated synthesis machines and continuous flow chemistry techniques to enhance the production rate and consistency.

Chemical Reactions Analysis

Formation of the Thiadiazole Core

Thiadiazole rings are typically synthesized via cyclization reactions involving thioamides or thiosemicarbazones. For example:

  • Route A : Reaction of 2-amino-5-(ethylthio)-1,3,4-thiadiazole with acetyl chloride to introduce the acetamide group.

  • Route B : Cyclization of thiourea derivatives with carbonyl compounds (e.g., ketones or acids) under acidic or basic conditions, often employing catalysts like sodium hydroxide or sulfuric acid .

Incorporation of the Pyrazole-Pyridazine Moiety

The pyridazine core (6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl) likely arises from:

  • Condensation reactions between pyrazole derivatives and pyridazine precursors (e.g., β-keto esters or hydrazones) under basic conditions.

  • Cyclization of appropriately substituted hydrazines with carbonyl compounds, followed by dehydrogenation to form the pyridazine ring .

Amide Bond Formation

The acetamide linkage between the thiadiazole and pyridazine moieties is typically formed via:

  • N-acylation : Reaction of the thiadiazole amine with acyl chlorides (e.g., acetyl chloride) in the presence of a base like pyridine or triethylamine .

  • Amide Coupling : Use of coupling reagents (e.g., HATU, EDCl) for efficient synthesis, especially in cases where direct acylation is challenging.

Key Reaction Conditions and Catalysts

Reaction Type Conditions Catalysts/Reagents
Thiadiazole cyclizationReflux in ethanol/water mixtures or room temperature under acidic/basic conditionsSulfuric acid, sodium hydroxide, or HCl
Pyrazole-pyridazine synthesisHeating under inert atmospheres (N₂) with solvents like DMF or THFSodium methoxide, hydrazine derivatives
Amide bond formationRoom temperature or 0–5°C with aprotic solvents (DCM, THF)Pyridine, DMAP, or coupling reagents

Electrophilic Substitution

  • Thiadiazole Ring : Electron-deficient thiadiazoles undergo electrophilic substitution at the 2-position (adjacent to the sulfur atom), enabling functionalization with nucleophiles .

  • Pyridazine Ring : The 3-position (substituted with pyrazole) is reactive toward electrophilic attack due to the electron-withdrawing oxo group .

Hydrolysis and Rearrangement

  • Amide Hydrolysis : Under acidic/basic conditions, the acetamide group can hydrolyze to carboxylic acid or amine derivatives, depending on the reaction conditions.

  • Cyclization Reversibility : Thiadiazole and pyridazine rings may undergo ring-opening under extreme conditions (e.g., strong acids/bases), though stability is typically high .

Biological Activity and Mechanistic Insights

While the exact biological profile of the target compound is unreported, analogous thiadiazole-pyrazole/pyridazine derivatives exhibit:

  • COX-II Inhibition : Thiadiazole derivatives with pyrazole substitutions (e.g., PYZ38, PYZ39) show selective COX-II inhibition, likely via binding to the enzyme’s active site .

  • Anti-inflammatory Effects : Pyrazole-linked thiadiazoles often interact with inflammatory pathways, modulating cytokine production or enzyme activity .

Compound Activity Key Mechanism
PYZ38COX-II IC₅₀ = 1.33 μM; Selectivity >60Hydrogen bonding with Asp125 in COX-II
PYZ39COX-II IC₅₀ = 6.5 μMInteraction with COX-II active site residues

Challenges and Optimization Strategies

  • Yield and Purity : Thiadiazole and pyridazine synthesis often suffer from side reactions (e.g., polymerization, ring-opening). Optimization may involve:

    • Temperature Control : Maintaining moderate temperatures to minimize decomposition .

    • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) for better solubility and reaction efficiency.

  • Scalability : Industrial-scale production may require continuous flow reactors to enhance yield and reduce batch-to-batch variability.

Structural Comparison with Analogues

Feature Target Compound Analogue (e.g., PYZ38)
Core Structure Thiadiazole + pyridazine + pyrazoleThiadiazole + pyrazole + chromenone
Reactivity High electrophilicity at pyridazine 3-positionReactivity focused on thiadiazole 2-position
Biological Target Likely COX-II or kinase enzymesCOX-II inhibition with selectivity >60

Scientific Research Applications

Biological Activities

Research indicates that derivatives of thiadiazoles exhibit significant biological activities:

  • Antimicrobial Activity : Compounds containing thiadiazole rings have been shown to possess antimicrobial properties against various bacterial strains. For instance, modifications in substituents can enhance their effectiveness against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : The structure of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide suggests potential anticancer activity. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation through various mechanisms .
  • Anti-inflammatory Effects : Related compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. This positions the compound as a candidate for further exploration in treating inflammatory diseases .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound:

Substituent Effect on Activity Biological Activity
Electron-donating groups (e.g., -OCH₃)Increase anticancer and antioxidant potentialEnhanced cell proliferation inhibition
Electron-withdrawing groups (e.g., -Cl)Increase antimicrobial potentialEffective against various pathogens
Variations in thiadiazole substituentsModulate overall biological activityDiverse therapeutic applications

Research suggests that specific modifications can lead to improved efficacy against targeted diseases .

Case Studies and Research Findings

Several studies have explored the applications of thiadiazole derivatives:

  • A study highlighted the synthesis and evaluation of thiadiazole-based compounds for their anticancer properties, revealing promising results in inhibiting tumor growth in vitro .
  • Another research focused on the anti-inflammatory capabilities of similar compounds, demonstrating effective inhibition of COX enzymes comparable to established non-steroidal anti-inflammatory drugs .

Mechanism of Action

The compound's mechanism of action can be attributed to its ability to interact with various molecular targets. This includes:

  • Enzyme Inhibition: : By binding to active sites or allosteric sites of enzymes, it can modulate their activity.

  • Receptor Binding: : It may mimic or block the binding of natural ligands to receptors, influencing signal transduction pathways.

  • Pathway Modulation: : Its influence on molecular pathways could result from direct interactions with proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,3,4-thiadiazole derivatives modified with pyridazine and pyrazole rings. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name / Identifier Thiadiazole Substituent Pyridazine Substituent Molecular Formula Molecular Weight (g/mol) Water Solubility (pH 7.4) Notable Features
Target Compound 5-(ethylthio) 3-(1H-pyrazol-1-yl), 6-oxo C₁₃H₁₄N₆O₂S₂ 366.43 Not reported Ethylthio enhances lipophilicity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (CAS 872704-30-8) 5-ethyl 6-thien-2-yl, 3-thio C₁₄H₁₃N₅OS₃ 363.5 1.5 µg/mL Thienyl group increases aromaticity; lower solubility
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide 5-cyclohexyl 3-(3,5-dimethylpyrazol-1-yl), 6-oxo C₂₀H₂₄N₆O₂S 412.51 Not reported Bulky cyclohexyl group may hinder membrane permeability
2-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide 5-isobutyl 3-(3,5-dimethylpyrazol-1-yl), 6-oxo C₁₇H₂₁N₇O₂S 395.46 Not reported Isobutyl group improves metabolic stability

Key Observations:

The thienyl-substituted analog (CAS 872704-30-8) exhibits low water solubility (1.5 µg/mL), suggesting that pyrazole or dimethylpyrazole substituents (as in the target compound) may offer better solubility profiles .

Steric and Electronic Modifications :

  • Cyclohexyl and isobutyl groups introduce steric bulk, which could reduce binding affinity to target proteins but enhance metabolic stability .
  • The dimethylpyrazole moiety in analogs may enhance electronic interactions (e.g., hydrogen bonding) compared to the unsubstituted pyrazole in the target compound.

Synthetic Accessibility :

  • The target compound and its analogs are synthesized via similar routes, such as coupling acetamide derivatives with functionalized thiadiazoles . However, the ethylthio group requires careful optimization to avoid side reactions during substitution .

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiadiazole ring and a pyridazinone moiety. Its molecular formula is C17H17N5O2S2C_{17}H_{17}N_{5}O_{2}S_{2}, with a molecular weight of approximately 387.48 g/mol. The presence of the ethylthio group enhances its lipophilicity, potentially influencing its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. For instance, a series of 5-substituted thiadiazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
A54910.5Apoptosis
MCF712.3Cell Cycle Arrest

Antimicrobial Activity

Thiadiazole compounds are also recognized for their antimicrobial properties. Studies have reported that derivatives similar to this compound exhibit potent antibacterial and antifungal activities. For example, compounds in this class have shown effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Microorganism MIC (µg/mL)
Staphylococcus aureus16
Candida albicans8

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives are well-documented. The compound has been evaluated in models of inflammation where it demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various thiadiazole derivatives, this compound was tested against several cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner.

Case Study 2: Antimicrobial Screening

A systematic screening of thiadiazole derivatives against common pathogens revealed that this compound exhibited superior antimicrobial activity compared to standard antibiotics.

Q & A

Q. What are the common synthetic routes for preparing N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide and related heterocyclic acetamides?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclization and alkylation reactions. For example:

Hydrazinolysis of esters (e.g., ethyl 5-methyl-1H-pyrazole-3-carboxylate) to form hydrazides.

Nucleophilic addition with aryl isothiocyanates to generate thiosemicarbazides.

Alkaline heterocyclization to form 1,3,4-triazole or thiadiazole cores.

Alkylation with halogenated acetamides to introduce the acetamide moiety.
Reaction conditions (solvent, temperature, catalyst) are optimized for yield and purity, as demonstrated in analogous syntheses .

Q. How is the molecular structure of such a compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For instance, analogous compounds (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) were analyzed using single-crystal X-ray diffraction to determine bond lengths, angles, and packing arrangements . Complementary techniques include:
  • 1H/13C NMR : To verify proton environments and carbon frameworks.
  • IR spectroscopy : To confirm functional groups (e.g., C=O, N-H stretches).
  • LC-MS/HRMS : For molecular weight and purity assessment .

Advanced Research Questions

Q. How can computational tools guide the optimization of reaction conditions for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searching can predict energy barriers and intermediates, reducing trial-and-error experimentation. For example:

Transition state analysis : Identifies rate-limiting steps in heterocyclization.

Solvent/catalyst screening : Computational solvation models (e.g., COSMO-RS) optimize polarity and catalyst interactions.

Machine learning : Trains on historical reaction data to recommend optimal conditions (temperature, molar ratios).
These methods align with the ICReDD framework for "chemical reaction design and discovery" .

Q. What strategies resolve contradictions between spectroscopic data and predicted molecular configurations?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Approaches include:

Variable-temperature NMR : Detects tautomeric equilibria or conformational flexibility.

DSC/TGA : Assesses thermal stability and phase transitions.

Complementary crystallography : Compare X-ray structures of derivatives (e.g., thioacetamide vs. acetamide analogs) to identify steric/electronic influences .

DFT conformational analysis : Computes energy-minimized structures to match experimental spectra .

Q. How can biological activity predictions for this compound be validated experimentally?

  • Methodological Answer : Computational predictions (e.g., PASS software for antimicrobial/anticancer activity) require in vitro/in vivo validation:

Molecular docking : Prioritize targets (e.g., kinases, enzymes) with high binding affinity scores.

Enzyme assays : Test inhibition of predicted targets (e.g., COX-2, EGFR).

ADMET profiling : Assess solubility, metabolic stability, and toxicity using hepatocyte microsomes or Caco-2 models.
For example, pyrazole-triazole hybrids showed validated activity against Staphylococcus aureus via membrane disruption assays .

Q. What analytical techniques are critical for detecting impurities in scaled-up synthesis?

  • Methodological Answer : Rigorous impurity profiling involves:

HPLC-DAD/ELSD : Quantifies residual starting materials/by-products.

ICP-MS : Detects trace metal catalysts (e.g., Pd from cross-coupling steps).

XRD : Identifies polymorphic impurities in crystalline batches.

NMR relaxation studies : Monitors degradation products (e.g., hydrolyzed acetamide).
Thresholds follow ICH Q3A/B guidelines for pharmaceutical intermediates .

Data Contradiction and Optimization Challenges

Q. How should researchers address conflicting bioactivity results between in silico predictions and in vitro assays?

  • Methodological Answer : Discrepancies may stem from false-positive docking poses or assay conditions. Mitigation strategies:

Blind docking : Test multiple conformations to avoid pose bias.

SPR/BLI : Validate binding kinetics (ka/kd) for hit compounds.

Counter-screens : Rule out nonspecific interactions (e.g., aggregation).

Structure-activity relationship (SAR) : Synthesize analogs to refine pharmacophore models.
For instance, pyridazine derivatives initially predicted as kinase inhibitors were re-evaluated using phospho-antibody arrays .

Q. What experimental designs improve yield in challenging alkylation steps?

  • Methodological Answer : Low yields in alkylation often result from steric hindrance or poor nucleophilicity. Solutions include:

Microwave-assisted synthesis : Enhances reaction rates and selectivity.

Phase-transfer catalysis : Uses TBAB or crown ethers to solubilize reactants.

Protecting groups : Temporarily block reactive sites (e.g., Boc for amines).

DoE (Design of Experiments) : Statistically optimizes variables (e.g., solvent polarity, base strength).
Case studies on triazole-thiadiazole hybrids achieved >80% yields via these methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.